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Introduction

N-substituted carbazole derivatives are a cornerstone in modern materials science and

medicinal chemistry, recognized for their significant potential in applications ranging from opto-

electronic devices to anti-cancer research.[1][2] The specific arrangement of atoms and

molecules in the solid state—the crystal structure—profoundly dictates the macroscopic

properties of these materials, influencing everything from charge transport efficiency in organic

semiconductors to bioavailability in pharmaceutical compounds. A thorough understanding of

this three-dimensional architecture is therefore not merely academic; it is a critical prerequisite

for rational design and targeted development of novel functional molecules.

This technical guide provides a comprehensive examination of the crystal structure of 3-bromo-

9-ethyl-9H-carbazole (C₁₄H₁₂BrN), a representative mono-brominated carbazole derivative. We

will delve into the precise experimental protocols for its synthesis and crystallization, the

methodology of its single-crystal X-ray diffraction analysis, and a detailed interpretation of its

molecular and supramolecular features. This document is intended for researchers, scientists,

and drug development professionals seeking a detailed, field-proven understanding of the

structural characteristics of this important molecular scaffold.
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Part 1: Synthesis and Single Crystal Growth
The acquisition of high-quality single crystals is the most critical step in determining a crystal

structure. The protocol described herein is a validated, scalable method for producing needle-

like crystals of 3-bromo-9-ethyl-9H-carbazole suitable for X-ray diffraction analysis.[1][2][3]

Rationale for Synthetic Approach
The chosen synthetic route employs N-bromosuccinimide (NBS) as a selective brominating

agent for the electron-rich carbazole ring system. Dimethylformamide (DMF) serves as the

polar aprotic solvent, facilitating the electrophilic aromatic substitution reaction. The reaction is

performed at room temperature, which provides a balance between reaction rate and

selectivity, minimizing the formation of poly-brominated byproducts.[2] The ethyl group at the 9-

position enhances solubility and influences the crystal packing, making it a common substituent

in carbazole-based materials.

Detailed Experimental Protocol
Reaction Setup: To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of

dimethylformamide (DMF), add 9-ethyl-carbazole (1.00 g, 5.12 mmol).[2]

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.[2] The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to

confirm the consumption of the starting material.[2][3]

Work-up and Extraction: Upon completion, the reaction mixture is poured into a large volume

of ice-water. This precipitates the crude product. The aqueous mixture is then extracted with

ethyl acetate.[2]

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed using a rotary evaporator.[2]

Crystallization: The resulting crude product is recrystallized from methanol to yield white,

needle-like crystals of 3-bromo-9-ethyl-9H-carbazole.[1][2] The yield for this procedure is

approximately 62%, with a melting point of 58-60°C.[3]
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Synthesis Workflow

Purification & Crystallization

1. Dissolve NBS in DMF

2. Add 9-ethyl-carbazole

3. Stir at RT for 24h (TLC Monitoring)

4. Quench with Ice-Water

5. Extract with Ethyl Acetate

6. Dry & Evaporate Solvent

7. Recrystallize from Methanol

High-Quality Single Crystals
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Part 2: X-ray Diffraction and Structure Determination
The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This

technique provides definitive proof of structure and offers unparalleled insight into molecular

geometry and intermolecular interactions.

Data Collection and Refinement
A suitable single crystal with dimensions of approximately 0.40 x 0.09 x 0.08 mm was selected

and mounted on a Rigaku XtaLAB mini diffractometer.[2] The data were collected at a

temperature of 293 K using Molybdenum Kα radiation (λ = 0.71075 Å).[1][2][3] A multi-scan

absorption correction was applied to the collected data.[2]

The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-

squares on F² using SHELXL97.[2] All hydrogen atoms were placed in geometrically idealized

positions and treated as riding on their parent atoms.[2][4]
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Experimental Workflow

Data Analysis
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Part 3: Structural Analysis and Discussion
Crystal Data and Structure Refinement
The compound crystallizes in the orthorhombic system with the space group Pbca.[1][3][5] This

centrosymmetric space group indicates that the crystal lattice is built from molecules and their

inversion images. The unit cell contains eight molecules (Z = 8).[1][2][3] Key crystallographic

data are summarized in the table below.

Parameter Value Reference(s)

Chemical Formula C₁₄H₁₂BrN [1][2]

Formula Weight 274.16 g/mol [1][2][5]

Crystal System Orthorhombic [1][2][3]

Space Group Pbca [1][3][5]

a (Å) 15.263 (16) [1][2][3]

b (Å) 7.745 (8) [1][2][3]

c (Å) 20.41 (2) [1][2][3]

Volume (Å³) 2413 (5) [1][2][3]

Z 8 [1][2][3]

Temperature (K) 293 [2][3]

Radiation (λ, Å) Mo Kα (0.71075) [1][2][3]

R-factor (R[F² > 2σ(F²)]) 0.078 [2]

wR(F²) 0.236 [2]

CCDC Reference 1442215 [1]

Molecular Structure
The asymmetric unit of 3-bromo-9-ethyl-9H-carbazole contains one molecule. The core tricyclic

carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026
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Å from the mean plane.[1][2][3][6][7] This planarity is a characteristic feature of the carbazole

moiety and is crucial for its electronic properties.

The substituents, however, deviate from this plane. The carbon atoms of the N-ethyl group are

displaced from the mean plane of the carbazole ring system by 0.148 Å for the methylene

(CH₂) carbon and a more significant 1.59 Å for the terminal methyl (CH₃) carbon.[1][2][3][6][7]

This out-of-plane orientation of the ethyl group is a common conformational feature that can

disrupt close packing and influence the material's solubility and thermal properties.

Schematic of 3-bromo-9-ethyl-9H-carbazole

Supramolecular Assembly and Intermolecular
Interactions
In the crystal, the packing is primarily governed by van der Waals forces. A notable feature of

the crystal packing is the presence of C—H⋯π interactions.[1][2][3][6] These are weak, non-

covalent interactions where a hydrogen atom interacts with the electron cloud of the aromatic

carbazole system. The observed H⋯π contact distances range from 2.698 to 2.898 Å, which is

significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a meaningful

attractive interaction.[1][2][3][6] These interactions link molecules into a stable three-

dimensional network, contributing to the overall thermodynamic stability of the crystal lattice.

Conclusion
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of

3-bromo-9-ethyl-9H-carbazole. The molecule crystallizes in the orthorhombic Pbca space

group, with the carbazole core exhibiting pronounced planarity. The ethyl substituent is

positioned out of this plane, a key conformational detail influencing its solid-state behavior. The

crystal packing is stabilized by a network of C—H⋯π interactions. This detailed structural

knowledge provides a crucial foundation for researchers in materials science and drug

development, enabling a deeper understanding of structure-property relationships and

facilitating the rational design of new carbazole-based functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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